![molecular formula C20H14ClN3O2 B1676645 Chk2 Inhibitor II CAS No. 516480-79-8](/img/structure/B1676645.png)
Chk2 Inhibitor II
Overview
Description
Chk2 Inhibitor II, also known as BML-277 or 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide, is a cell-permeable, potent, reversible, ATP-competitive inhibitor of Chk2 . It has an IC50 of 15 nM and a Ki of 37 nM . It has shown to have about 1000-fold greater selectivity over Cdk1/B and CK1 .
Molecular Structure Analysis
The molecular structure of this compound is C20H14ClN3O2 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.
Physical And Chemical Properties Analysis
This compound is a pale yellow solid . It is soluble in DMSO to a concentration of 5 mg/mL . The molecular weight of this compound is 363.80 .
Scientific Research Applications
Chk2 Inhibitor in Cancer Therapy
Chk2 (checkpoint kinase 2) is a serine/threonine kinase that plays a crucial role in maintaining genomic integrity and responding to DNA damage. The development of selective Chk2 inhibitors, like Chk2 Inhibitor II, has gained significant interest for their potential in sensitizing cancer cells to DNA-damaging agents used in cancer treatment. These inhibitors may also reduce p53-mediated apoptosis in normal tissues, potentially mitigating adverse side effects from chemotherapy and radiation (Lountos et al., 2011).
Enhancing Chemotherapeutic Efficacy
Chk2 inhibitors like this compound exhibit potential in potentiating the cytotoxic effects of chemotherapeutic agents. They can inhibit Chk2 autophosphorylation, leading to synergistic antiproliferative activity with various cancer therapies, including topotecan, camptothecin, and radiation (Jobson et al., 2009). This indicates a promising approach for enhancing the effectiveness of existing cancer treatments.
Radioprotective Properties
Chk2 inhibitors have been identified to exhibit radioprotective properties. They have been shown to protect human CD4(+) and CD8(+) T-cells from apoptosis due to ionizing radiation, suggesting their potential as adjuvants in radiotherapy (Arienti et al., 2005). This could lead to a greater therapeutic window in cancer treatment involving radiation.
Inhibitor Interaction and Design
Fragment-based screening has identified various chemically different ligand-efficient Chk2 hinge-binding scaffolds that have not been exploited in known Chk2 inhibitors. This opens avenues for rational design and development of novel Chk2 inhibitors with enhanced potency and selectivity (Silva-Santisteban et al., 2013).
Potentiation of PARP Inhibitors
This compound has shown significant potentiation of the cytotoxicity of PARP inhibitors, indicating their potential application in combination therapies for cancer treatment. This effect is due to inhibition of Chk2, suggesting a strategy for enhancing cancer cell sensitivity to PARP inhibitors (Anderson et al., 2011).
Mechanism of Action
Target of Action
The primary target of BML-277 is Checkpoint kinase 2 (Chk2) . Chk2 is a serine/threonine-protein kinase that plays a critical role in DNA damage response and cell cycle regulation .
Mode of Action
BML-277 acts as an ATP-competitive inhibitor of Chk2 . It binds to the ATP-binding site of Chk2, preventing ATP from binding and thus inhibiting the kinase activity of Chk2 . The inhibition of Chk2 by BML-277 is highly selective, with an IC50 value of 15 nM .
Biochemical Pathways
By inhibiting Chk2, BML-277 impacts the DNA damage response pathway. Under normal conditions, Chk2 is activated in response to DNA damage and initiates cell cycle arrest to allow for DNA repair. When chk2 is inhibited by bml-277, this response is disrupted .
Result of Action
The inhibition of Chk2 by BML-277 has been shown to protect human CD4+ and CD8+ T-cells from apoptosis due to ionizing radiation . This suggests that BML-277 could potentially be used as a radioprotective agent.
Action Environment
The efficacy and stability of BML-277, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, BML-277 is stable at -20°C , suggesting that it should be stored under cold conditions to maintain its efficacy.
Safety and Hazards
Future Directions
Chk2 Inhibitor II is expected to show effectiveness in treating recurrent ovarian cancer . A phase IA dose-escalation study of PHI-101, a new checkpoint kinase 2 inhibitor, is currently underway to evaluate its safety and tolerability in platinum-resistant recurrent ovarian cancer . This study may contribute to developing a new combination regimen for the treatment of ovarian cancer .
properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20/h1-11H,(H2,22,25)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJAOIJSROTTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433479 | |
Record name | Chk2 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
516480-79-8 | |
Record name | Chk2 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BML-277 acts as an ATP-competitive inhibitor of CHEK2, blocking its kinase activity. [, , ] This inhibition prevents the phosphorylation of downstream targets of CHEK2, such as p53 and TRP63, which are crucial components of the DNA damage response pathway. [, ] By inhibiting CHEK2, BML-277 can disrupt cell cycle arrest and apoptosis induced by DNA damage.
A: CHEK2 is a tumor suppressor gene involved in DNA repair. In certain cancers, inhibiting CHEK2 can sensitize tumor cells to DNA-damaging agents like cisplatin and irinotecan. [, ] Research suggests that BML-277 can enhance the efficacy of these chemotherapeutic agents by inhibiting CHEK2 and disrupting DNA repair mechanisms in cancer cells. [, ]
A: Interestingly, studies have indicated that BML-277 might protect normal tissues from the toxic effects of certain chemotherapeutic agents. For example, in mice models, BML-277 was found to reduce gastrointestinal toxicity induced by the combination of irinotecan and TRAIL death receptor agonists. [] This protective effect was attributed to the inhibition of CHEK2-mediated cell death pathways in normal cells. []
A: Research suggests that inhibiting CHEK2 could protect oocytes from radiation-induced death. [] In mouse models, transient administration of BML-277 preserved oocyte viability and fertility after exposure to sterilizing doses of radiation. [] This finding highlights the potential of BML-277 as a pharmacological agent for preserving ovarian function in women undergoing radiation therapy.
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